N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a chlorophenoxy group, and a furan-2-carboxamide moiety. The molecular formula of this compound is C17H14ClNO3, and it has a molecular weight of approximately 319.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-acetylphenylamine: This intermediate can be synthesized by acetylation of aniline using acetic anhydride under acidic conditions.
Synthesis of 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid: This involves the reaction of 4-chlorophenol with furan-2-carboxylic acid in the presence of a suitable base, such as potassium carbonate, to form the ester, followed by hydrolysis to obtain the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-acetylphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-13(23)14-2-6-16(7-3-14)22-20(24)19-11-10-18(26-19)12-25-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFVRGQVMKSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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